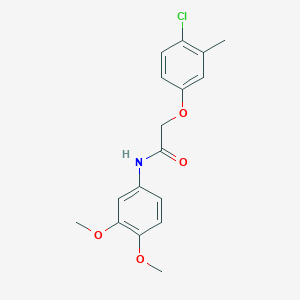
3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide, also known as BNPPA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a fluorescent probe that can be used to detect protein-protein interactions, and has also shown promise as a potential therapeutic agent for certain diseases. In
科学研究应用
3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been primarily used as a fluorescent probe to detect protein-protein interactions. It has been shown to be effective in detecting interactions between various proteins, including those involved in cancer development and progression. 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide has also been used to study protein folding and misfolding, as well as protein aggregation. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide has shown promise as a potential therapeutic agent for certain diseases, including cancer and Alzheimer's disease.
作用机制
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide is based on its ability to bind to specific proteins and emit fluorescence upon binding. This fluorescence can be detected and used to study protein-protein interactions and other protein-related phenomena. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been shown to have potential therapeutic effects through its ability to inhibit certain enzymes and proteins involved in disease development.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been shown to have minimal toxicity in vitro, making it a safe and effective tool for scientific research. It has also been shown to be stable in various biological environments, including serum and cell lysates. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been shown to have a high binding affinity for certain proteins, making it an effective tool for detecting and studying protein-protein interactions.
实验室实验的优点和局限性
The advantages of using 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide in lab experiments include its high binding affinity for certain proteins, its stability in biological environments, and its minimal toxicity. However, there are also limitations to using 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide, including its relatively high cost and the need for specialized equipment to detect its fluorescence.
未来方向
There are many potential future directions for research involving 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide. One area of interest is the development of new and improved synthesis methods for 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide, which could make it more accessible and cost-effective for use in scientific research. Another area of interest is the further exploration of 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide's potential therapeutic effects, particularly in the treatment of cancer and Alzheimer's disease. Additionally, there is potential for the development of new probes based on the structure of 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide, which could be used to study a wide range of protein-related phenomena.
合成方法
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide involves several steps, including the preparation of 2-fluoro-5-nitrophenylacetic acid, the conversion of this acid to its corresponding acid chloride, and the reaction of this acid chloride with 3-(1,3-benzodioxol-5-yl)prop-2-en-1-amine. The final product is purified using column chromatography. This synthesis method has been well-established and has been used to produce 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)acrylamide for use in various scientific studies.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O5/c17-12-4-3-11(19(21)22)8-13(12)18-16(20)6-2-10-1-5-14-15(7-10)24-9-23-14/h1-8H,9H2,(H,18,20)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKALWMXEPLVLK-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)
![3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5722609.png)



![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5722646.png)

![N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5722655.png)



![3-chloro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B5722682.png)
![2,5-dichloro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5722688.png)
